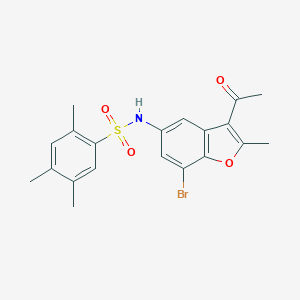![molecular formula C19H19NO5S B280979 Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280979.png)
Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate, also known as LY294002, is a potent and specific inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. This compound has been extensively used in scientific research to investigate the role of PI3K signaling in various cellular processes, including cell proliferation, apoptosis, and metabolism.
Aplicaciones Científicas De Investigación
Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate has been widely used in scientific research to investigate the role of PI3K signaling in various cellular processes. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, making it a potential anticancer agent. Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate has also been used to study the role of PI3K signaling in insulin signaling, glucose metabolism, and adipogenesis. Furthermore, Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate has been used in neuroscience research to study the role of PI3K signaling in synaptic plasticity and memory formation.
Mecanismo De Acción
Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate specifically inhibits the PI3K pathway by binding to the ATP-binding site of the p110 subunit of PI3K. This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a key step in the activation of downstream signaling pathways, including Akt and mTOR. Inhibition of the PI3K pathway by Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate leads to decreased cell proliferation, increased apoptosis, and altered metabolism.
Biochemical and Physiological Effects
Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to have a variety of biochemical and physiological effects. In cancer cells, Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate inhibits cell proliferation and survival by inducing cell cycle arrest and apoptosis. In adipocytes, Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate inhibits insulin-stimulated glucose uptake and lipogenesis. In neurons, Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate inhibits synaptic plasticity and memory formation by blocking the activation of downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate in lab experiments is its specificity for the PI3K pathway. This allows researchers to selectively inhibit this pathway without affecting other signaling pathways. Another advantage is its potency, which allows for effective inhibition at low concentrations. However, one limitation of using Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate is its potential off-target effects, which may affect other cellular processes. Additionally, Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate has a short half-life in vivo, which may limit its effectiveness in animal studies.
Direcciones Futuras
There are several future directions for the use of Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate in scientific research. One direction is the investigation of its potential as an anticancer agent in combination with other chemotherapeutic agents. Another direction is the study of its effects on other cellular processes, such as autophagy and inflammation. Additionally, the development of more potent and selective PI3K inhibitors may provide new tools for investigating the role of PI3K signaling in various cellular processes.
Métodos De Síntesis
The synthesis of Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate involves several steps, starting from 2-methyl-5-nitrobenzofuran. The nitro group is reduced to an amine, which is then protected with a sulfonyl group. The carboxylic acid is activated with dicyclohexylcarbodiimide (DCC) and reacted with the protected amine to form the amide bond. The sulfonyl group is then removed to yield the final product, Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate.
Propiedades
Fórmula molecular |
C19H19NO5S |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
propan-2-yl 5-(benzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H19NO5S/c1-12(2)24-19(21)18-13(3)25-17-10-9-14(11-16(17)18)20-26(22,23)15-7-5-4-6-8-15/h4-12,20H,1-3H3 |
Clave InChI |
GATMTUXXRNIKNW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)OC(C)C |
SMILES canónico |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280896.png)
![Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280899.png)
![Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280900.png)
![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)
![Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280904.png)
![5-{[4-(Acetylamino)anilino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B280911.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280922.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280924.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280926.png)

![3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B280930.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide](/img/structure/B280932.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide](/img/structure/B280936.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280937.png)